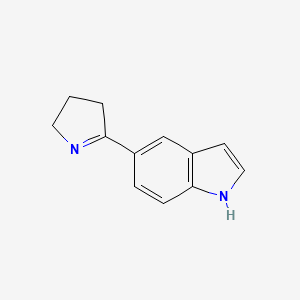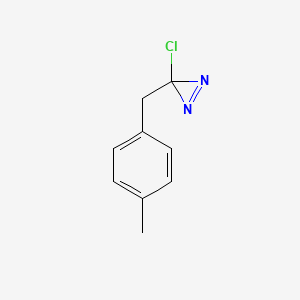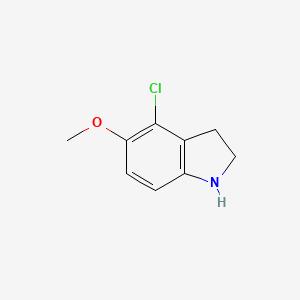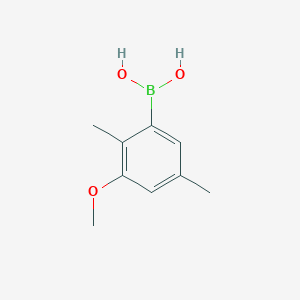![molecular formula C9H12N2O2 B11911050 6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione CAS No. 920338-66-5](/img/structure/B11911050.png)
6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Diazadispiro[2142]undecane-7,10-dione is a complex organic compound characterized by its unique spirocyclic structure This compound is notable for its dual spiro junctions, which contribute to its stability and reactivity
Preparation Methods
The synthesis of 6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione typically involves the cyclocondensation of intermediate diamines. One common method includes the hydrogenation of 5-substituted spiro[cyclopropane-3-(1-pyrazoline)]-5-carboxylates in the presence of Raney nickel as a catalyst. This reaction proceeds with N—N bond cleavage and simultaneous cyclocondensation, resulting in the formation of the desired spirocyclic compound .
Chemical Reactions Analysis
6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, often with catalysts like Raney nickel.
Cyclocondensation: This reaction is crucial in its synthesis, where intermediate diamines undergo cyclocondensation to form the spirocyclic structure.
Common reagents used in these reactions include hydrogen gas, Raney nickel, and various diamines. The major products formed depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which 6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione exerts its effects is primarily through its ability to undergo cyclocondensation and substitution reactions. These reactions allow it to form stable spirocyclic structures, which can interact with various molecular targets. The specific pathways involved depend on the context of its application, particularly in material science and potential medicinal chemistry.
Comparison with Similar Compounds
6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione can be compared to other spirocyclic compounds, such as:
Spiro[5.5]undecane derivatives: These compounds also feature spiro junctions but differ in the size and nature of their rings.
Spiro[cyclopropane-3-pyrazolidines]: These compounds share a similar synthetic route but differ in their final structure and reactivity.
The uniqueness of 6,11-Diazadispiro[214
Properties
CAS No. |
920338-66-5 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
9,11-diazadispiro[2.1.45.23]undecane-8,10-dione |
InChI |
InChI=1S/C9H12N2O2/c12-6-1-2-9(10-6)5-8(3-4-8)11-7(9)13/h1-5H2,(H,10,12)(H,11,13) |
InChI Key |
UVMXPPRVBPGYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3(CC3)NC2=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


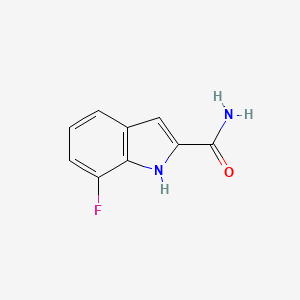

![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)

![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)
![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)
